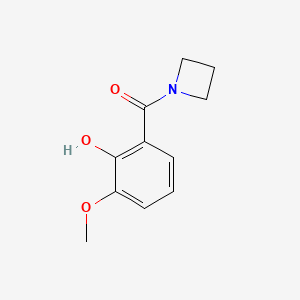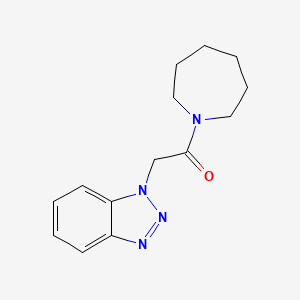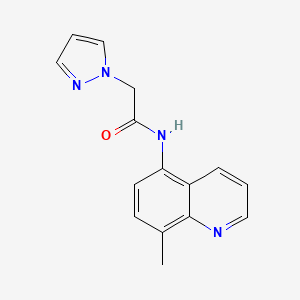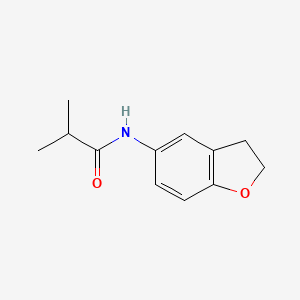
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, also known as AZM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZM is a member of the class of compounds known as naphthalenyl ketones and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is complex and involves a range of biochemical pathways. One of the primary mechanisms of action of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to induce apoptosis, or cell death, in cancer cells by activating a range of intracellular signaling pathways.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase, induce apoptosis in cancer cells, and improve cognitive function and memory. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential applications in the treatment of a range of diseases.
実験室実験の利点と制限
One of the primary advantages of using Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in lab experiments is its well-characterized mechanism of action and range of biochemical and physiological effects. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, including its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases. Additionally, future research could focus on the development of new Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone derivatives with improved efficacy and reduced toxicity, as well as the development of new drug delivery systems to improve the bioavailability and targeting of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in the body. Overall, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone represents a promising lead compound for the development of new drugs with a range of potential applications in scientific research.
合成法
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-acetonaphthone with azetidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone.
科学的研究の応用
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In cancer research, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have potential as a chemotherapy agent due to its ability to induce apoptosis, or cell death, in cancer cells. In drug discovery, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
特性
IUPAC Name |
azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-10-12-6-3-2-5-11(12)9-13(14)15(17)16-7-4-8-16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOPPCDMXLZWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





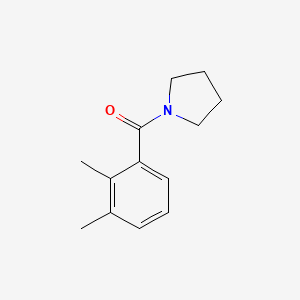


![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
